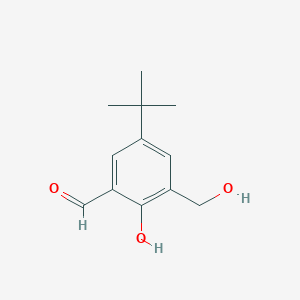
zinc;2-oxopropane-1,1-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;2-oxopropane-1,1-disulfonate, also known as zinc acetylmethionate, is a zinc complex with the molecular formula C₃H₄O₇S₂Zn. This compound is characterized by its unique structure, which includes a zinc ion coordinated with 2-oxopropane-1,1-disulfonate ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-oxopropane-1,1-disulfonate typically involves the reaction of zinc salts with 2-oxopropane-1,1-disulfonate ligands under controlled conditions. One common method involves dissolving zinc sulfate in water and then adding 2-oxopropane-1,1-disulfonate under stirring. The reaction mixture is then heated to promote the formation of the zinc complex. The product is usually isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where zinc salts and 2-oxopropane-1,1-disulfonate are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product. The final product is then subjected to various purification steps, including filtration, washing, and drying .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;2-oxopropane-1,1-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, often resulting in the formation of zinc metal and other reduced species.
Substitution: The ligands in the zinc complex can be substituted with other ligands, leading to the formation of new zinc complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are often conducted in organic solvents under inert atmosphere.
Substitution: Ligand substitution reactions are usually performed in the presence of coordinating solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce elemental zinc and other reduced compounds. Substitution reactions result in new zinc complexes with different ligands .
Applications De Recherche Scientifique
Zinc;2-oxopropane-1,1-disulfonate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other zinc complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in zinc metabolism and enzyme function.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a zinc supplement and in the treatment of zinc deficiency-related conditions.
Mécanisme D'action
The mechanism of action of zinc;2-oxopropane-1,1-disulfonate involves its interaction with biological molecules and cellular pathways. The zinc ion in the complex can act as a cofactor for various enzymes, facilitating catalytic reactions. It can also interact with cellular membranes and proteins, influencing their structure and function. The disulfonate ligands may play a role in stabilizing the zinc ion and enhancing its bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc sulfate: A common zinc salt used in various applications, including as a dietary supplement and in agriculture.
Zinc oxide: Widely used in cosmetics, sunscreens, and as a catalyst in chemical reactions.
Zinc acetate: Used in dietary supplements, pharmaceuticals, and as a reagent in chemical synthesis.
Uniqueness
Zinc;2-oxopropane-1,1-disulfonate is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Unlike other zinc compounds, it offers enhanced stability and bioavailability, making it particularly useful in biological and medical applications .
Propriétés
Formule moléculaire |
C3H4O7S2Zn |
|---|---|
Poids moléculaire |
281.6 g/mol |
Nom IUPAC |
zinc;2-oxopropane-1,1-disulfonate |
InChI |
InChI=1S/C3H6O7S2.Zn/c1-2(4)3(11(5,6)7)12(8,9)10;/h3H,1H3,(H,5,6,7)(H,8,9,10);/q;+2/p-2 |
Clé InChI |
BBIPBCRCZBKDJW-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)C(S(=O)(=O)[O-])S(=O)(=O)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Trifluoromethyl-[1,5]naphthyridin-4-ol](/img/structure/B12098243.png)
![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B12098244.png)




![1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(phenylmethoxy)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B12098263.png)



![2-[(2-Amino-3-hydroxybutanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12098289.png)


![1-[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12098321.png)
